molecular formula C28H24N4O2 B10981563 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-methylphenyl)-4-quinolinecarboxamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-methylphenyl)-4-quinolinecarboxamide

Cat. No.: B10981563
M. Wt: 448.5 g/mol
InChI Key: MEWLWZBFKOASCO-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-methylphenyl)-4-quinolinecarboxamide is a complex organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by its unique structure, which includes a pyrazole ring fused with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-methylphenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyrazole Ring: : The initial step involves the condensation of an appropriate β-diketone with hydrazine to form the pyrazole ring. For instance, acetylacetone can react with phenylhydrazine under acidic conditions to yield 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole.

  • Quinoline Synthesis: : The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

  • Coupling Reaction: : The final step involves coupling the pyrazole derivative with the quinoline carboxylic acid derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole and quinoline rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the carbonyl group in the pyrazole ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings. Halogenation, nitration, and sulfonation are examples of electrophilic substitutions, while nucleophilic substitutions can involve the replacement of halogen atoms with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-methylphenyl)-4-quinolinecarboxamide could be explored for its therapeutic potential. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its ability to undergo various chemical reactions makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-methylphenyl)-4-quinolinecarboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole and quinoline rings suggests potential interactions with nucleic acids or proteins, possibly inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenyl-4-quinolinecarboxamide): Lacks the pyrazole ring, which may result in different biological activity and chemical reactivity.

    N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-quinolinecarboxamide: Similar structure but without the 3-methylphenyl group, potentially affecting its interaction with biological targets.

    2-(3-methylphenyl)-4-quinolinecarboxamide: Lacks the pyrazole ring, which may result in different properties and applications.

Uniqueness

The uniqueness of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-methylphenyl)-4-quinolinecarboxamide lies in its combined structural features

Properties

Molecular Formula

C28H24N4O2

Molecular Weight

448.5 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(3-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C28H24N4O2/c1-18-10-9-11-20(16-18)25-17-23(22-14-7-8-15-24(22)29-25)27(33)30-26-19(2)31(3)32(28(26)34)21-12-5-4-6-13-21/h4-17H,1-3H3,(H,30,33)

InChI Key

MEWLWZBFKOASCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C

Origin of Product

United States

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